molecular formula C30H29N3O4 B12455303 N-(2,6-dimethylphenyl)-1-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl](phenyl)amino}cyclopentanecarboxamide

N-(2,6-dimethylphenyl)-1-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl](phenyl)amino}cyclopentanecarboxamide

Cat. No.: B12455303
M. Wt: 495.6 g/mol
InChI Key: XZAAHUQCFSASDC-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-1-{(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetylamino}cyclopentanecarboxamide is a complex organic compound with a unique structure that includes a cyclopentanecarboxamide core, a phenylamino group, and a 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-1-{(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetylamino}cyclopentanecarboxamide typically involves multiple steps. One common approach is the reaction of 2,6-dimethylaniline with cyclopentanecarboxylic acid chloride to form the corresponding amide. This intermediate is then reacted with 1,3-dioxo-1,3-dihydro-2H-isoindole-2-acetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-1-{(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetylamino}cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenylamino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,6-dimethylphenyl)-1-{(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetylamino}cyclopentanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-1-{(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetylamino}cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dimethylphenyl)-1-{(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetylamino}cyclohexanecarboxamide
  • N-(2,6-dimethylphenyl)-1-{(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetylamino}cyclobutanecarboxamide

Uniqueness

N-(2,6-dimethylphenyl)-1-{(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetylamino}cyclopentanecarboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclopentanecarboxamide core and the presence of the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl moiety differentiate it from similar compounds, potentially leading to unique interactions with molecular targets and distinct applications in research and industry.

Properties

Molecular Formula

C30H29N3O4

Molecular Weight

495.6 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-1-(N-[2-(1,3-dioxoisoindol-2-yl)acetyl]anilino)cyclopentane-1-carboxamide

InChI

InChI=1S/C30H29N3O4/c1-20-11-10-12-21(2)26(20)31-29(37)30(17-8-9-18-30)33(22-13-4-3-5-14-22)25(34)19-32-27(35)23-15-6-7-16-24(23)28(32)36/h3-7,10-16H,8-9,17-19H2,1-2H3,(H,31,37)

InChI Key

XZAAHUQCFSASDC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2(CCCC2)N(C3=CC=CC=C3)C(=O)CN4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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